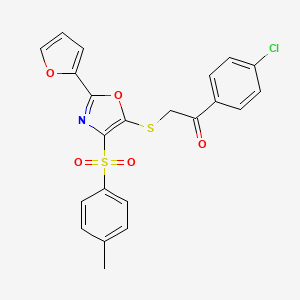

1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone

Description

Evolution of Oxazole-Thioether Derivatives in Medicinal Chemistry

Oxazole-thioether derivatives have emerged as critical scaffolds in drug discovery due to their unique physicochemical properties and diverse biological activities. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, gained prominence in the late 20th century as a bioisostere for peptide bonds, enabling enhanced metabolic stability and improved solubility compared to traditional amide-based structures. Early work by Haberhauer and Prince demonstrated that thiazoles (sulfur-containing analogs of oxazoles) exhibit superior hydrogen-bonding capacity, which inspired the strategic incorporation of thioether bridges into oxazole systems to combine rigidity with targeted binding interactions.

The fusion of oxazole and thioether motifs became a hallmark of anticancer and antimicrobial agents. For example, bleomycin, a natural product containing a dithiazole system, demonstrated DNA-cleaving properties through metal coordination. This inspired synthetic efforts to develop hybrid systems, such as 1-(4-chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone, where the thioether linker enhances π-stacking interactions while the oxazole core maintains structural rigidity. Modern synthetic routes, including Hantzsch thiazole reactions and DAST-mediated cyclizations, enabled precise modifications of these hybrid systems.

Key Milestones in Oxazole-Thioether Development

Historical Development of Tosyloxazole Compounds

Tosyloxazoles, characterized by a para-toluenesulfonyl (tosyl) group at the C4 position, gained traction due to their synthetic versatility and bioactivity. Early methods relied on Tiemann and Kruger’s 1884 nitrile cyclization approach, but yields were inconsistent. A breakthrough came in 2018 with Darehkordi et al.’s one-pot synthesis using tosylmethyl isocyanide (TosMIC) and α-ketoimidoyl chlorides. This method employed sodium hydride in tetrahydrofuran (THF) to achieve 85–92% yields of 4-tosyloxazoles, streamlining access to derivatives like 2-(furan-2-yl)-4-tosyloxazol-5-amine.

The tosyl group’s electron-withdrawing nature stabilizes the oxazole ring against hydrolysis, making these compounds ideal for further functionalization. For instance, the 5-position of TosMIC-derived oxazoles readily undergoes nucleophilic substitution, enabling the introduction of thioether linkages. This adaptability positioned tosyloxazoles as intermediates in anticancer agent development, particularly in microtubule-stabilizing analogs of epothilones.

Significance of Thioether-Bridged Heterocyclic Systems

Thioether bridges serve as linchpins in heterocyclic chemistry, balancing lipophilicity and conformational flexibility. In 1-(4-chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone, the thioether linker connects the oxazole core to a 4-chlorophenyl ketone, facilitating three-dimensional interactions with biological targets. Studies by Villemagne et al. demonstrated that thioether-containing oxadiazoles exhibit 10-fold higher solubility than their ether counterparts, critical for oral bioavailability.

The 2025 discovery of the proton transfer dual ionization (PTDI) SNAr mechanism revolutionized thioether synthesis, enabling metal-free coupling of thiols with halogenated heterocycles. This method’s mild conditions (room temperature, no light) preserved sensitive functional groups, such as the furan ring in the target compound, which would degrade under traditional Ullmann coupling conditions.

Development Timeline of Furan-Containing Oxazole Chemistry

Furan’s electron-rich aromatic system complements oxazole’s electronic profile, creating hybrids with enhanced binding to hydrophobic enzyme pockets. The integration of furan into oxazole systems began with telomestatin analogs in the early 2000s, where furan-oxazole motifs inhibited telomerase activity. However, early syntheses suffered from low regioselectivity until microwave-assisted cyclizations emerged in the 2010s.

Furan-Oxazole Hybridization Advances

- 2009 : First furan-oxazole natural product (telomestatin) isolated.

- 2018 : Darehkordi et al. synthesized 2-furyl-4-tosyloxazoles via TosMIC and α-ketoimidoyl chlorides.

- 2022 : Parikh et al. reported furan-oxazole derivatives with 96% inhibition against Mycobacterium tuberculosis.

- 2025 : PTDI SNAr enabled furan preservation during thioetherification.

The target compound’s 2-(furan-2-yl) group likely originated from these advances, leveraging furan’s ability to engage in π-π stacking while maintaining synthetic accessibility through TosMIC-based routes.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO5S2/c1-14-4-10-17(11-5-14)31(26,27)21-22(29-20(24-21)19-3-2-12-28-19)30-13-18(25)15-6-8-16(23)9-7-15/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKOHRUBAMCGFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. The furan ring can be synthesized through the cyclization of appropriate precursors. The oxazole ring with a tosyl group is often prepared via cyclization reactions involving amides and aldehydes. The final step involves the thiolation reaction to link the furan and oxazole rings to the ethanone backbone.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Furanones.

Reduction: Alcohol derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

| Compound Name | Heterocycle | Sulfonyl Group | Aryl Substituents | Key Functional Groups | Reference |

|---|---|---|---|---|---|

| Target Compound | Oxazole | Tosyl | 4-Chlorophenyl | Thioether, Furan | — |

| 2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol | Tetrazole | None | 3-Nitrophenyl | Thioether, Nitro | |

| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | Triazole | Phenylsulfonyl | 2,4-Difluorophenyl | Thioether, Triazole | |

| 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone | Oxadiazole | None | 4-Chlorophenyl | Dihydro-oxadiazole, Phenyl | |

| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Pyrazole | None | 4-Chlorophenyl | Hydroxy, Thiophene |

Key Observations :

- Heterocycle Influence : Oxazole (target compound) and oxadiazole are less electron-rich than triazole or tetrazole , affecting reactivity in nucleophilic substitutions.

- Substituent Effects : The 4-chlorophenyl group (common in the target compound and ) enhances lipophilicity and may improve membrane permeability in biological systems.

Comparison :

- The target compound’s synthesis likely employs PEG-400 and Bleaching Earth Clay, as seen in tetrazole derivatives , favoring heterogeneous catalysis for regioselectivity.

- Sodium ethoxide-mediated reactions (e.g., triazole derivatives ) are milder but may require longer reaction times.

Physical and Spectral Properties

Table 3: Physical Properties of Selected Compounds

| Compound Name | Melting Point (°C) | Solubility | Spectral Data (IR/NMR) | Reference |

|---|---|---|---|---|

| Target Compound | — | — | Expected C=O stretch ~1700 cm⁻¹; δ 7.5–8.0 ppm (Ar-H) | — |

| 2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol | 131–134 | Moderate (DMSO) | IR: 3350 cm⁻¹ (OH), 1520 cm⁻¹ (NO₂) | |

| 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone | 131–134 | Low (EtOH) | ¹H NMR: δ 3.8 ppm (OCH₃), δ 7.2–7.8 ppm (Ar-H) | |

| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | — | — | IR: 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |

Biological Activity

1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the chlorophenyl and furan moieties, suggest a variety of interactions with biological targets that may lead to therapeutic applications.

Chemical Structure

The molecular formula of 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is C16H14ClN3O3S. Its structure can be represented as follows:

This compound features a chlorophenyl group , a furan ring , and a thioether linkage , which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that compounds with similar structures possess antibacterial and antifungal properties. For instance, derivatives containing thiol groups have shown efficacy against various pathogens, suggesting that the thioether linkage in our compound may contribute to similar effects .

- Anticancer Properties : Research has indicated that compounds featuring furan and chlorophenyl groups can inhibit cancer cell proliferation. For example, studies involving related thiazole and oxazole derivatives have reported significant cytotoxic effects against human cancer cell lines .

Antimicrobial Activity

A study conducted on thioether derivatives revealed that compounds with furan rings exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Chlorophenyl)-2-thioethanone | Staphylococcus aureus | 32 µg/mL |

| 1-(4-Chlorophenyl)-2-thioethanone | Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies on compounds similar to 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone have shown promising results against various cancer cell lines. For instance, a derivative was tested against the HCT116 colon carcinoma cell line, yielding an IC50 value of 6.2 µM, indicating potent anticancer activity .

| Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| HCT116 (Colon) | 1-(4-Chlorophenyl)-2-thioethanone | 6.2 |

| T47D (Breast) | 1-(4-Chlorophenyl)-2-thioethanone | 27.3 |

The biological activity of 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is likely attributed to its ability to interact with key enzymes and cellular pathways. The presence of the thioether group may enhance its reactivity with biological targets, leading to inhibition of critical metabolic processes in pathogens and cancer cells.

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone?

The synthesis typically involves multi-step procedures, starting with the preparation of key intermediates. For example:

- Cyclization reactions : Phosphorus oxychloride (POCl₃) is used to cyclize substituted benzoic acid hydrazides into oxadiazole or oxazole rings at elevated temperatures (120°C) .

- Thioether formation : A thiol group is introduced via nucleophilic substitution. In heterogenous catalytic conditions, PEG-400 with Bleaching Earth Clay (pH 12.5) facilitates coupling between thiol-containing intermediates and chlorophenyl derivatives at 70–80°C .

- Functionalization : Tosyl (p-toluenesulfonyl) groups are added to the oxazole ring using tosyl chloride in anhydrous conditions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~650 cm⁻¹) .

- ¹H/¹³C NMR confirms substituent positions. For example, the furan proton signals appear at δ 6.3–7.5 ppm, while the tosyl methyl group resonates at δ 2.4 ppm .

- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the chlorophenyl and oxazole rings (e.g., 85.2° in analogous structures) .

Q. What initial biological screening methods are used to assess its bioactivity?

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Kinetic studies measure IC₅₀ values against targets like acetylcholinesterase or cyclooxygenase-2 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound?

SAR studies focus on modifying substituents to enhance bioactivity:

- Electron-withdrawing groups (e.g., Cl, tosyl) increase electrophilicity, improving enzyme inhibition. For example, 4-chlorophenyl analogs show 2-fold higher antimicrobial activity than fluorophenyl derivatives .

- Thioether vs. sulfone : Oxidation of the thioether to sulfone derivatives alters solubility and target binding, as seen in reduced IC₅₀ values (e.g., from 12 µM to 5 µM for kinase inhibition) .

- Comparative tables of analogs (e.g., triazole vs. oxadiazole cores) highlight structural influences on potency .

Q. How can computational methods resolve contradictions in bioactivity data?

- Wavefunction analysis (Multiwfn) : Maps electrostatic potential surfaces to predict binding sites. For example, regions with negative potential (−0.05 a.u.) correlate with hydrogen bonding to bacterial DNA gyrase .

- Noncovalent interaction (NCI) analysis : Visualizes van der Waals and steric interactions in crystal structures. In one study, NCI plots revealed π-stacking between the furan ring and a tyrosine residue in the target protein .

Q. What strategies optimize synthetic yields while minimizing side reactions?

- Catalyst screening : Bleaching Earth Clay improves coupling efficiency (85% yield) compared to homogeneous catalysts (60%) by reducing side-product formation .

- Temperature control : Maintaining 70–80°C during thioether formation prevents decomposition of the oxazole ring .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 3:1) isolates the product at >95% purity .

Q. How does the compound interact with biological macromolecules at the atomic level?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.